Chondroitin Hydrogen Sulfate Sodium Salt
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Overview
Description
Chondroitin Sulfate Sodium Salt is a sulfated glycosaminoglycan composed of a chain of alternating sugars, specifically N-acetylgalactosamine and glucuronic acid . It is commonly found in the extracellular matrix of animal tissues, particularly in cartilage. This compound is widely used as a dietary supplement for the treatment of osteoarthritis and other joint-related issues .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chondroitin Sulfate Sodium Salt can be synthesized through various methods, including extraction from animal cartilage, bio-synthesis, and fermentation . The extraction process typically involves the use of alkaline solutions to break down the cartilage, followed by filtration and purification steps . The bio-synthesis method involves the use of specific enzymes to catalyze the formation of the compound from simpler sugars .
Industrial Production Methods: Industrial production of Chondroitin Sulfate Sodium Salt often involves the extraction from bovine, porcine, or avian cartilages . The extracted material is then purified through a series of filtration and precipitation steps to obtain the final product . The purity and homogeneity of the compound can vary depending on the source and the extraction method used .
Chemical Reactions Analysis
Types of Reactions: Chondroitin Sulfate Sodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .
Major Products: The major products formed from these reactions include various sulfated derivatives of Chondroitin Sulfate Sodium Salt, which exhibit enhanced biological activities and improved therapeutic properties .
Scientific Research Applications
Chondroitin Sulfate Sodium Salt has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying glycosaminoglycan interactions and modifications . In biology, it is used to study cell signaling pathways and tissue regeneration . In medicine, it is widely used as a dietary supplement for the treatment of osteoarthritis and other joint-related issues . Additionally, it has applications in the food industry as a functional ingredient in various health supplements .
Mechanism of Action
The mechanism of action of Chondroitin Sulfate Sodium Salt involves its interaction with various molecular targets and pathways in the body . It exerts its effects by inhibiting the synthesis of proteolytic enzymes and nitric oxide, which contribute to cartilage degradation . It also stimulates the synthesis of proteoglycans and hyaluronic acid, which are essential for maintaining the structural integrity of cartilage . These actions help reduce inflammation and improve joint function in individuals with osteoarthritis .
Comparison with Similar Compounds
Chondroitin Sulfate Sodium Salt is often compared with other glycosaminoglycans such as heparin, dermatan sulfate, and keratan sulfate . While all these compounds share similar structural features, Chondroitin Sulfate Sodium Salt is unique in its specific sulfation patterns and its ability to interact with various biological molecules . This uniqueness makes it particularly effective in treating joint-related issues and enhancing cartilage regeneration .
List of Similar Compounds:- Heparin
- Dermatan Sulfate
- Keratan Sulfate
- Hyaluronic Acid
Properties
Molecular Formula |
C28H40N2Na4O29S2 |
---|---|
Molecular Weight |
1024.7 g/mol |
IUPAC Name |
tetrasodium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-2-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C28H44N2O29S2.4Na/c1-5(31)29-9-18(11(33)7(53-25(9)44)3-51-60(45,46)47)55-28-17(39)15(37)20(22(59-28)24(42)43)57-26-10(30-6(2)32)19(12(34)8(54-26)4-52-61(48,49)50)56-27-16(38)13(35)14(36)21(58-27)23(40)41;;;;/h7-22,25-28,33-39,44H,3-4H2,1-2H3,(H,29,31)(H,30,32)(H,40,41)(H,42,43)(H,45,46,47)(H,48,49,50);;;;/q;4*+1/p-4/t7-,8-,9-,10-,11+,12+,13+,14+,15-,16-,17-,18-,19-,20+,21+,22+,25-,26+,27-,28-;;;;/m1..../s1 |
InChI Key |
DQPSLJYZLFDYMW-GNRHAXGTSA-J |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)COS(=O)(=O)[O-])O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COS(=O)(=O)[O-])O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)NC(=O)C)O)O.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])O)OC2C(C(C(C(O2)C(=O)[O-])OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)OC4C(C(C(C(O4)C(=O)[O-])O)O)O)NC(=O)C)O)O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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